N-Acetyl-4-deoxy-4-acetamidoneuraminic acid
N-Acetyl-4-deoxy-4-acetamidoneuraminic acid
Brand Name:
Vulcanchem
CAS No.:
127099-59-6
VCID:
VC21153337
InChI:
InChI=1S/C13H22N2O9/c1-5(17)14-7-3-13(23,12(21)22)24-11(9(7)15-6(2)18)10(20)8(19)4-16/h7-11,16,19-20,23H,3-4H2,1-2H3,(H,14,17)(H,15,18)(H,21,22)/t7-,8+,9+,10+,11+,13-/m0/s1
SMILES:
CC(=O)NC1CC(OC(C1NC(=O)C)C(C(CO)O)O)(C(=O)O)O
Molecular Formula:
C13H22N2O9
Molecular Weight:
350.32 g/mol
N-Acetyl-4-deoxy-4-acetamidoneuraminic acid
CAS No.: 127099-59-6
Cat. No.: VC21153337
Molecular Formula: C13H22N2O9
Molecular Weight: 350.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127099-59-6 |
|---|---|
| Molecular Formula | C13H22N2O9 |
| Molecular Weight | 350.32 g/mol |
| IUPAC Name | (2S,4S,5R,6R)-4,5-diacetamido-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H22N2O9/c1-5(17)14-7-3-13(23,12(21)22)24-11(9(7)15-6(2)18)10(20)8(19)4-16/h7-11,16,19-20,23H,3-4H2,1-2H3,(H,14,17)(H,15,18)(H,21,22)/t7-,8+,9+,10+,11+,13-/m0/s1 |
| Standard InChI Key | JXZIXEZQGBPRDS-GRRZBWEESA-N |
| Isomeric SMILES | CC(=O)N[C@H]1C[C@](O[C@H]([C@@H]1NC(=O)C)[C@@H]([C@@H](CO)O)O)(C(=O)O)O |
| SMILES | CC(=O)NC1CC(OC(C1NC(=O)C)C(C(CO)O)O)(C(=O)O)O |
| Canonical SMILES | CC(=O)NC1CC(OC(C1NC(=O)C)C(C(CO)O)O)(C(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator